(S,S)-ANDEN-Phenyl Trost Ligand
Overview
Description
(S,S)-ANDEN-Phenyl Trost Ligand is a chiral ligand developed by Barry Trost and his research group. It is widely used in asymmetric catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This ligand is known for its high enantioselectivity and efficiency in forming chiral centers, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-ANDEN-Phenyl Trost Ligand typically involves the amidation of 2-diphenylphosphinylbenzoic acid with (S,S)-diaminocyclohexane. The reaction is promoted by stoichiometric carbonyldiimidazole (CDI) and catalytic imidazole hydrochloride. The product is isolated as a white solid with high enantiomeric excess (ee) by simple filtration without the need for column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up to kilogram quantities. The process involves the same amidation reaction, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S,S)-ANDEN-Phenyl Trost Ligand is primarily used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions involve the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The ligand facilitates high levels of diastereo- and enantio-control in these transformations .
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts such as [PdCl(C3H5)]2, nucleophiles like glycinates, and solvents such as acetonitrile. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving this compound are enantioenriched compounds with high diastereoselectivity. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(S,S)-ANDEN-Phenyl Trost Ligand has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S,S)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium complex. The ligand coordinates with the palladium catalyst, facilitating the oxidative addition of the allylic substrate. This complex is then attacked by a nucleophile, resulting in the formation of the substituted product with high enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- (S,S)-DACH-Phenyl Trost Ligand
- (R,R)-DACH-Phenyl Trost Ligand
- (S,S)-Cy-DIOP Ligand
Uniqueness
(S,S)-ANDEN-Phenyl Trost Ligand is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. Compared to other similar ligands, it offers superior control over diastereoselectivity and enantioselectivity, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZNCOFLFMFHP-VRNAFJHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N2O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451542 | |
Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138517-65-4 | |
Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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